4-fluoro-9H-carbazole
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Overview
Description
4-Fluoro-9H-carbazole is an organic compound with the chemical formula C12H8FN. It is a white to light yellow crystalline solid with a structure that includes a fluorine atom attached to the fourth position of the carbazole ring. This compound is known for its stability at room temperature and its solubility in common organic solvents. It is widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and organic light-emitting diodes (OLEDs) .
Preparation Methods
The synthesis of 4-fluoro-9H-carbazole typically involves the reaction of aniline with a fluorinating agent. One common method is the reaction of aniline with sulfur tetrafluoride in the presence of iron chloride as a catalyst. This reaction proceeds under controlled conditions to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
4-Fluoro-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is a key component in the production of OLEDs, which are used in display technologies
Mechanism of Action
The mechanism of action of 4-fluoro-9H-carbazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit protein kinases, which play a crucial role in cell signaling pathways. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
4-Fluoro-9H-carbazole is part of a broader class of carbazole derivatives, which include compounds like 9H-carbazole, 9H-fluorene, and dibenzothiophene. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties. This compound is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
4-fluoro-9H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTRMPVQSUJFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
390-16-9 |
Source
|
Record name | 4-fluoro-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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